Enhanced Lipophilicity and Hydrogen Bond Acceptor Capacity Compared to Non-Fluorinated Cyclobutyl Analog
The compound exhibits a quantifiably higher lipophilicity and hydrogen bond acceptor (HBA) count compared to its non-fluorinated cyclobutyl analog. Computed by PubChem, the target compound has an XLogP3-AA of 3.1 and 4 HBAs, while 5-bromo-N-cyclobutylpyridin-2-amine has an XLogP3-AA of 2.8 and only 2 HBAs, resulting in a ΔLogP of +0.3 and a doubling of HBA capacity [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1; HBA = 4 |
| Comparator Or Baseline | 5-bromo-N-cyclobutylpyridin-2-amine (XLogP3-AA = 2.8; HBA = 2) |
| Quantified Difference | ΔXLogP3-AA = +0.3; ΔHBA = +2 |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 algorithms (PubChem, 2021-2024 releases) |
Why This Matters
Higher lipophilicity can improve membrane permeability, while the increased number of hydrogen bond acceptors can enhance target binding interactions, making this compound a superior fragment for central nervous system (CNS) and intracellular target space exploration.
- [1] PubChem. (2026). Compound Summary for CID 126999076: 5-Bromo-N-(3,3-difluorocyclobutyl)pyridin-2-amine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 62415185: 5-bromo-N-cyclobutylpyridin-2-amine. National Center for Biotechnology Information. View Source
